XLogP Lipophilicity Differential: Target Compound (2.8) vs. 2-Amino Regioisomer (3.3)
The target compound 3-amino-2,4-dibromo-6-chlorobenzoic acid exhibits a computed XLogP3-AA of 2.8, which is 0.5 log units lower than its direct regioisomer 2-amino-3,5-dibromo-6-chlorobenzoic acid (XLogP 3.3) [1][2]. This difference arises from the ortho-relationship between the amino group and the carboxylic acid at the 3-position, which enables intramolecular hydrogen bonding that reduces the compound's effective lipophilicity. In contrast, the 2-amino regioisomer positions the amino group ortho to the carboxylic acid but para to one bromine, altering the hydrogen-bonding network and increasing the computed logP.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 |
| Comparator Or Baseline | 2-Amino-3,5-dibromo-6-chlorobenzoic acid (CAS 143769-25-9): XLogP3-AA = 3.3 |
| Quantified Difference | ΔXLogP = 0.5 log units (target less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18/2021.05.07) |
Why This Matters
A 0.5-unit XLogP difference predicts measurably different membrane permeability and plasma protein binding, making the target compound preferable when lower lipophilicity is desired to mitigate hERG or CYP liability in lead series.
- [1] PubChem Compound Summary for CID 50998198, 3-Amino-2,4-dibromo-6-chlorobenzoic acid. XLogP3-AA = 2.8. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 2735297, 2-Amino-3,5-dibromo-6-chlorobenzoic acid. XLogP3-AA = 3.3. National Center for Biotechnology Information (2026). View Source
